molecular formula C₉H₁₈BrNO₂ B1147064 Ridane Hydrobromide CAS No. 64543-93-7

Ridane Hydrobromide

Cat. No.: B1147064
CAS No.: 64543-93-7
M. Wt: 252.15
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ridane Hydrobromide typically involves the reaction of 3-methoxy-2-piperidinone with 2-propanone under specific conditions to form the hydrobromide salt. The reaction conditions often include the use of hydrobromic acid to facilitate the formation of the hydrobromide salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually synthesized in a controlled environment to prevent contamination and ensure consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions: Ridane Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Ridane Hydrobromide is extensively used in scientific research, including:

Mechanism of Action

The exact mechanism of action of Ridane Hydrobromide is not fully understood. it is known to interact with specific molecular targets and pathways, influencing biochemical processes. The compound’s effects are mediated through its interaction with cellular components, leading to various biological outcomes .

Comparison with Similar Compounds

Comparison: Ridane Hydrobromide is unique in its specific molecular structure and the types of reactions it undergoes. Unlike Halofuginone, which is primarily used in veterinary medicine, this compound has broader applications in biochemical research. Compared to Hydrocodone, this compound is not used for its analgesic properties but rather for its role in chemical and biochemical studies .

Properties

IUPAC Name

1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.BrH/c1-7(11)6-8-9(12-2)4-3-5-10-8;/h8-10H,3-6H2,1-2H3;1H/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSQBUUDEVNABC-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C(CCCN1)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@@H]1[C@H](CCCN1)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64543-93-7
Record name 2-Propanone, 1-(3-methoxy-2-piperidinyl)-, hydrobromide, trans- (9CI)
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